molecular formula C24H26N6O4S5 B389215 mide

mide

Katalognummer: B389215
Molekulargewicht: 622.8g/mol
InChI-Schlüssel: RAIWMMIPNHRSEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

mide is a complex organic compound characterized by its unique structure, which includes benzothiazole and thiadiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mide involves multiple steps. The starting materials typically include benzothiazole derivatives and thiadiazole derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

mide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

mide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of mide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole moieties.

    Thiadiazole derivatives: Compounds with similar thiadiazole moieties.

Uniqueness

mide is unique due to its combination of benzothiazole and thiadiazole moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C24H26N6O4S5

Molekulargewicht

622.8g/mol

IUPAC-Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[[5-[2-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H26N6O4S5/c1-23(2)5-11-17(13(31)7-23)37-19(25-11)27-15(33)9-35-21-29-30-22(39-21)36-10-16(34)28-20-26-12-6-24(3,4)8-14(32)18(12)38-20/h5-10H2,1-4H3,(H,25,27,33)(H,26,28,34)

InChI-Schlüssel

RAIWMMIPNHRSEH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NN=C(S3)SCC(=O)NC4=NC5=C(S4)C(=O)CC(C5)(C)C)C

Kanonische SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NN=C(S3)SCC(=O)NC4=NC5=C(S4)C(=O)CC(C5)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.